molecular formula C9H11FN2O4 B12219497 Dimethyl 1-(2-fluoroethyl)-1H-pyrazole-4,5-dicarboxylate

Dimethyl 1-(2-fluoroethyl)-1H-pyrazole-4,5-dicarboxylate

Cat. No.: B12219497
M. Wt: 230.19 g/mol
InChI Key: IPOQNXUISCZUFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 1-(2-fluoroethyl)-1H-pyrazole-4,5-dicarboxylate is a fluorinated organic compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with a fluoroethyl group and two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 1-(2-fluoroethyl)-1H-pyrazole-4,5-dicarboxylate typically involves the reaction of 1-(2-fluoroethyl)-1H-pyrazole-4,5-dicarboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can lead to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 1-(2-fluoroethyl)-1H-pyrazole-4,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Dimethyl 1-(2-fluoroethyl)-1H-pyrazole-4,5-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers with unique properties.

Mechanism of Action

The mechanism of action of Dimethyl 1-(2-fluoroethyl)-1H-pyrazole-4,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity to its target, leading to inhibition or modulation of the target’s activity. The ester groups may also play a role in the compound’s bioavailability and metabolic stability.

Comparison with Similar Compounds

  • Dimethyl 1-(2-chloroethyl)-1H-pyrazole-4,5-dicarboxylate
  • Dimethyl 1-(2-bromoethyl)-1H-pyrazole-4,5-dicarboxylate
  • Dimethyl 1-(2-iodoethyl)-1H-pyrazole-4,5-dicarboxylate

Comparison: Dimethyl 1-(2-fluoroethyl)-1H-pyrazole-4,5-dicarboxylate is unique due to the presence of the fluoroethyl group, which imparts distinct electronic and steric properties compared to its chloro, bromo, and iodo counterparts. The fluorine atom’s high electronegativity and small size can enhance the compound’s reactivity and binding affinity, making it a valuable compound in various applications.

Properties

Molecular Formula

C9H11FN2O4

Molecular Weight

230.19 g/mol

IUPAC Name

dimethyl 2-(2-fluoroethyl)pyrazole-3,4-dicarboxylate

InChI

InChI=1S/C9H11FN2O4/c1-15-8(13)6-5-11-12(4-3-10)7(6)9(14)16-2/h5H,3-4H2,1-2H3

InChI Key

IPOQNXUISCZUFQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N(N=C1)CCF)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.